molecular formula C11H10N4O2S B493864 [(9-Methyl-9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-yl)thio]acetic acid

[(9-Methyl-9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-yl)thio]acetic acid

Cat. No.: B493864
M. Wt: 262.29 g/mol
InChI Key: HPDRIBLMKYOXSW-UHFFFAOYSA-N
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Description

This compound, [(9-Methyl-9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-yl)thio]acetic acid, features a benzimidazole core, a privileged scaffold in medicinal chemistry known for its versatile interactions with biological targets. The benzimidazole pharmacophore is significant in anticancer research due to its ability to interact with critical cellular targets through mechanisms such as DNA binding, enzyme inhibition, and modulation of key pathways involved in cell proliferation . Its structural framework allows for diverse interactions, including hydrogen bonding and π-stacking, making it a valuable template for developing novel bioactive molecules . Researchers utilize this and related benzimidazole derivatives to investigate new therapeutic strategies, particularly in exploring structure-activity relationships (SAR) to optimize efficacy and selectivity against various cancer cell lines . The integration of the [1,2,4]triazolo ring system further expands the molecular diversity and potential research applications of this chemical entity. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-[(4-methyl-[1,2,4]triazolo[4,3-a]benzimidazol-1-yl)sulfanyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O2S/c1-14-7-4-2-3-5-8(7)15-10(14)12-13-11(15)18-6-9(16)17/h2-5H,6H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPDRIBLMKYOXSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N3C1=NN=C3SCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Solvent-Free Catalytic Cyclization

Karami et al. demonstrated that benzimidazole derivatives can be synthesized efficiently using polyvinylpyrrolidone (PVP)-trifluoromethanesulfonic acid (TfOH) as a recyclable catalyst. For the methyl-substituted variant, 4-methylbenzaldehyde reacts with o-phenylenediamine in a solvent-free system at 70°C, achieving cyclization within 6–10 minutes (Table 1). Hydrogen peroxide (H₂O₂) serves as the oxidant, converting intermediate Schiff bases into benzimidazoles.

Table 1: Benzimidazole Synthesis Optimization

ConditionTemperature (°C)Time (min)Yield (%)
PVP-TfOH, solvent-free70692
PVP-TfOH, ethanol703078
No catalyst70120<20

This method avoids toxic solvents and enables catalyst reuse for five cycles without significant activity loss.

Triazole Ring Formation

Thetriazolo[4,3-a]benzimidazole system is constructed via cyclocondensation between the benzimidazole amine and a triazole precursor.

Hydrazine-Mediated Cyclization

A study on analogous triazino-benzimidazoles revealed that hydrazine hydrate facilitates ring closure. For the target compound, methyl hydrazine reacts with the benzimidazole intermediate under refluxing ethanol, forming the triazole ring via nucleophilic attack and dehydration (Figure 1). The reaction requires 8–12 hours at 80°C, with yields reaching 65–70% after recrystallization.

Mechanistic Insight :

  • Nucleophilic attack by hydrazine on the benzimidazole carbonyl.

  • Dehydration to form the triazole ring.

  • Methylation at the 9-position using methyl iodide in DMF.

Thioether Linkage and Acetic Acid Functionalization

Introducing the thioacetic acid group necessitates precise sulfhydryl chemistry.

Thiolation via Nucleophilic Substitution

The triazolo-benzimidazole intermediate undergoes thiolation using thiourea or potassium thioacetate in dimethylformamide (DMF). A 2023 protocol achieved 85% yield by reacting 3-chloro-triazolo-benzimidazole with thioacetic acid in the presence of triethylamine. The reaction proceeds via an SNAr mechanism, with the chloride leaving group replaced by the thiolate nucleophile.

Critical Parameters :

  • Temperature : 50–60°C prevents side reactions.

  • Solvent : Polar aprotic solvents (DMF, DMSO) enhance reactivity.

  • Base : Triethylamine neutralizes HCl byproduct, shifting equilibrium.

Purification and Characterization

Final purification involves recrystallization from ethanol-water mixtures (3:1 v/v), yielding white crystalline solids. Advanced characterization confirms structure and purity:

Spectroscopic Data

  • ¹H NMR (DMSO-d₆) : δ 2.45 (s, 3H, CH₃), 3.82 (s, 2H, SCH₂CO), 7.20–7.85 (m, 4H, benzimidazole-H).

  • IR (KBr) : 1695 cm⁻¹ (C=O), 2550 cm⁻¹ (S-H, weak).

  • Mass Spec : m/z 262.05 [M+H]⁺, consistent with C₁₁H₁₀N₄O₂S.

Table 2: Comparative Yields Across Methods

StepMethodYield (%)Purity (%)
BenzimidazolePVP-TfOH, solvent-free9298
Triazole formationHydrazine, ethanol6895
Thioacetic additionThiourea, DMF8597

Challenges and Optimization

Byproduct Formation

Competing reactions during thiolation generate disulfide byproducts , mitigated by inert atmospheres (N₂ or Ar) and stoichiometric control.

Solvent Selection

While DMF optimizes thiolation, its high boiling point complicates removal. Alternatives like acetonitrile reduce processing time but lower yields by 15%.

Scalability Issues

Batch reactor scaling above 100 g leads to heat distribution不均 , addressed via flow chemistry systems .

Chemical Reactions Analysis

WAY-324418 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens, nucleophiles, and electrophiles.

    Hydrolysis: This reaction involves the cleavage of chemical bonds by the addition of water.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds within the benzimidazole family, including [(9-Methyl-9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-yl)thio]acetic acid, exhibit significant anticancer properties. Research has shown that these compounds can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, a study demonstrated that derivatives of benzimidazole displayed potent activity against various cancer cell lines, suggesting a promising avenue for cancer therapy .

Antimicrobial Properties

The compound's structural characteristics allow it to interact with microbial enzymes, potentially leading to antimicrobial effects. Investigations into similar triazole-benzimidazole derivatives have revealed their efficacy against bacterial and fungal strains. This suggests that this compound could serve as a lead compound for developing new antimicrobial agents .

Anti-inflammatory Effects

Research has also pointed towards the anti-inflammatory properties of benzimidazole derivatives. These compounds may inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are pivotal in the inflammatory response. Thus, this compound could be explored for its potential use in treating inflammatory diseases .

Neurological Applications

There is emerging evidence that triazole derivatives possess neuroprotective properties. Studies suggest that these compounds can modulate neurotransmitter systems and may offer therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The potential for this compound to act as a neuroprotective agent warrants further investigation .

Case Studies

Study Focus Findings
Study on Anticancer ActivityVarious cancer cell linesDemonstrated significant inhibition of cell proliferation and induction of apoptosis through mitochondrial pathways .
Antimicrobial Activity EvaluationBacterial and fungal strainsShowed effective inhibition of microbial growth comparable to standard antibiotics .
Anti-inflammatory Mechanism StudyIn vitro inflammatory modelsReduced levels of TNF-alpha and IL-6 in treated cells .
Neuroprotective Effects AnalysisAlzheimer's disease modelsImproved cognitive function in animal models through modulation of acetylcholine levels .

Mechanism of Action

WAY-324418 exerts its effects by inhibiting the enzyme shikimate kinase in Mycobacterium tuberculosis. This enzyme is part of the shikimate pathway, which is essential for the biosynthesis of aromatic amino acids. By inhibiting this enzyme, WAY-324418 disrupts the production of these amino acids, leading to the suppression of bacterial growth. The molecular targets and pathways involved include the binding of WAY-324418 to the active site of shikimate kinase, preventing the enzyme from catalyzing its reaction .

Biological Activity

[(9-Methyl-9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-yl)thio]acetic acid (CAS No. 681838-50-6) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

  • Molecular Formula : C12H12N4O2S
  • Molecular Weight : 276.31 g/mol
  • Structure : The compound features a triazole ring fused to a benzimidazole moiety with a thioacetic acid functional group.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For example:

  • Mechanism : The thiazole and benzimidazole derivatives have been shown to disrupt bacterial cell wall synthesis and inhibit DNA gyrase activity.
  • Case Study : A study demonstrated that related compounds were effective against various strains of bacteria, including resistant strains of Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The compound's structural features suggest potential anticancer activity:

  • In vitro Studies : Research has shown that derivatives of triazolo-benzimidazole compounds can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells.
  • Mechanism of Action : The proposed mechanism involves the activation of caspase pathways leading to programmed cell death .

Anti-inflammatory Properties

Inflammation is a critical factor in many diseases, and compounds like this compound have been investigated for their anti-inflammatory effects:

  • Research Findings : In animal models of inflammation, administration of related compounds resulted in reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 .

Biological Activity Data Table

Activity TypeModel/Method UsedResults/FindingsReference
AntimicrobialBacterial inhibition assaysEffective against S. aureus, E. coli
AnticancerCell viability assaysInduced apoptosis in MCF-7 and HeLa cells
Anti-inflammatoryMurine modelsReduced TNF-alpha and IL-6 levels

The biological mechanisms underlying the activities of this compound include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes such as DNA replication and repair.
  • Signal Transduction Modulation : It can affect signaling pathways that regulate cell growth and apoptosis.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that the compound may induce oxidative stress in cancer cells, leading to cell death.

Comparison with Similar Compounds

Structural Modifications in Analogs

The target compound differs from its analogs primarily in substituent groups at the 9-position (methyl vs. phenyl) and the thioether-linked chain (acetic acid vs. propanoic acid or other alkyl groups). Below is a detailed comparison:

Compound 9-Position Substituent Thioether-Linked Chain Molecular Formula Molecular Weight (g/mol) Key Properties
[(9-Methyl-9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-yl)thio]acetic acid (Target) Methyl Acetic acid C₁₆H₁₂N₄O₂S* 324.36* Higher hydrophilicity due to shorter chain
[(9-Phenyl-9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-yl)thio]acetic acid Phenyl Acetic acid C₁₆H₁₂N₄O₂S 324.36 Increased lipophilicity (logP ~3.2)
3-[(9-Methyl-9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-yl)thio]propanoic acid Methyl Propanoic acid C₁₂H₁₂N₄O₂S 276.31 logP = 2.53; higher flexibility
Alkil-2-((5-phenethyl-4-R-1,2,4-triazole-3-yl)thio)acetimidates (Broad analogs) Variable (R groups) Acetimidate Variable Variable Tailored for bioactivity optimization

* Molecular formula and weight inferred from phenyl-substituted analog () and propanoic acid variant ().

Physicochemical Properties

  • Lipophilicity: The phenyl-substituted analog exhibits higher lipophilicity (logP ~3.2) compared to the methyl variant due to the aromatic substituent. The propanoic acid chain in the propanoic analog increases logP to 2.53 compared to acetic acid (estimated logP ~2.0) .
  • Solubility: The acetic acid chain in the target compound enhances aqueous solubility relative to phenyl or propanoic acid derivatives .
  • Molecular Weight: The phenyl-substituted variant (324.36 g/mol) is heavier than the methyl-propanoic analog (276.31 g/mol), impacting pharmacokinetic properties .

Q & A

Basic Research Question

  • Chromatography : TLC (silica gel GF254, eluent: chloroform-methanol 9:1) monitors reaction progress .
  • Spectroscopy :
    • ¹H-NMR : Look for methyl singlet at δ 2.5–3.0 ppm (N9-CH₃) and thioacetic acid protons at δ 3.8–4.2 ppm (CH₂) .
    • ¹³C-NMR : Carbonyl (C=O) resonance at δ 170–175 ppm confirms the acetic acid moiety .
  • Mass Spectrometry : ESI-MS in positive mode detects [M+H]⁺ peaks with exact mass matching theoretical values (e.g., m/z 331.08 for C₁₂H₁₀N₄O₂S) .

How can researchers resolve contradictory data on the antimicrobial efficacy of structurally related analogs?

Advanced Research Question
Discrepancies often arise from variations in:

  • Assay Conditions : Differences in bacterial strain susceptibility (e.g., Gram-positive vs. Gram-negative) .
  • Substituent Positioning : Para-methoxy groups may enhance membrane permeability, while ortho-substituents hinder target binding .
    Methodological Solutions :
  • Standardize testing using CLSI guidelines.
  • Perform molecular docking to correlate substituent effects with target binding (e.g., bacterial dihydrofolate reductase) .

What strategies optimize reaction yield and purity during large-scale synthesis?

Advanced Research Question

  • Microwave Synthesis : Reduces side reactions (e.g., 93% yield for triazolopyrimidines vs. 70% under reflux) .
  • Solvent-Free Conditions : Minimizes purification steps (e.g., fusion reactions for triazolo[4,3-a]pyrimidines) .
  • Catalyst Screening : Ionic liquids (e.g., [Bmim]Cl) improve cyclization efficiency by 20–30% .

What in silico tools are effective for predicting the pharmacokinetic properties of this compound?

Advanced Research Question

  • ADMET Prediction : Use SwissADME to assess LogP (optimal range: 2–3) and bioavailability scores (>0.55).
  • Molecular Dynamics Simulations : GROMACS evaluates stability in lipid bilayers, critical for blood-brain barrier penetration .
  • Docking Studies (AutoDock Vina) : Predict affinity for targets like EGFR-TK (binding energy ≤ -8.5 kcal/mol suggests inhibitory potential) .

How does the thioacetic acid moiety influence the compound’s reactivity and stability?

Basic Research Question
The thioether (-S-) linkage enhances:

  • Metabolic Stability : Resistance to esterase cleavage compared to oxygen analogs .
  • Electrophilicity : Reacts with cysteine residues in target enzymes (e.g., thioredoxin reductase), enabling covalent inhibition .
    Stability Challenges : Susceptibility to oxidation requires storage under nitrogen or with antioxidants (e.g., BHT) .

What are the current gaps in understanding the SAR of triazolobenzimidazole derivatives?

Advanced Research Question

  • Understudied Modifications : Effects of fluorinated or chiral substituents on activity and toxicity .
  • Mechanistic Ambiguities : Role of the benzimidazole ring in DNA intercalation vs. enzyme inhibition remains unclear .
    Research Recommendations :
  • Synthesize fluorinated analogs (e.g., 4-chlorophenyl derivatives) and assess cytotoxicity (e.g., IC₅₀ in HepG2 cells) .
  • Conduct ROS scavenging assays to differentiate antioxidant mechanisms (HAT vs. SET pathways) .

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